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Compound of Interest

Compound Name: GLP-1R agonist 13

Cat. No.: B15570363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure,

and biological activity of the small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist,

danuglipron, also referred to as "GLP-1R agonist 13 (compound (S)-9)" and PF-06882961.

Danuglipron is an orally bioavailable compound that has been investigated for the treatment of

type 2 diabetes and obesity.

Chemical Structure and Properties
Danuglipron is a complex heterocyclic molecule with the systematic IUPAC name (S)-2-((4-(6-

((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-

benzo[d]imidazole-6-carboxylic acid. Its chemical structure is characterized by a central

benzimidazole core, a substituted pyridine ring linked via a piperidine moiety, and a chiral

oxetane group.

Table 1: Physicochemical Properties of Danuglipron
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Property Value Reference

Molecular Formula C₃₁H₃₀FN₅O₄ [1][2]

Molar Mass 555.610 g·mol⁻¹ [1]

Purity >95% (by HPLC) [3]

Appearance White to off-white solid

Melting Point 194 °C [4]

Synthesis of Danuglipron
The synthesis of danuglipron is a multi-step process involving the preparation of three key

fragments: a substituted piperidine, a benzimidazole core, and a chiral amino-oxetane. These

fragments are then coupled to yield the final compound. The following is a detailed protocol

based on published literature.[5][6]

Experimental Protocols
Scheme 1: Synthesis of the Piperidine Fragment

The synthesis of the N-Boc protected piperidine intermediate begins with the reaction of

commercially available 2,6-dichloropyridine and an appropriate ester. This is followed by

saponification and decarboxylation to yield the desired N-Boc piperidine. The final steps involve

a Buchwald-Hartwig etherification to introduce the substituted benzyl ether and subsequent

deprotection.[3]

Scheme 2: Synthesis of the Benzimidazole Core

The benzimidazole core is synthesized through the condensation of a substituted o-

phenylenediamine with an appropriate carboxylic acid derivative.

Scheme 3: Final Assembly of Danuglipron

The final assembly involves the coupling of the piperidine and benzimidazole fragments,

followed by the introduction of the chiral oxetane moiety and final deprotection steps to yield

danuglipron.[3]
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A key transformation in the large-scale synthesis is a novel hydrolysis of a methyl ester to the

corresponding carboxylic acid in the penultimate step, utilizing an organic base.[5]

Table 2: Characterization Data for Danuglipron

Analysis Data Reference

¹H NMR
Spectra reported relative to

residual solvent signals.
[3][7]

LC-MS/MS
MRM transitions: 556.38 >

324.26
[8]

High-Resolution MS
Calculated: 556.2334; Found:

556.2334
[4]

Biological Activity and Signaling Pathway
Danuglipron is a potent agonist of the human GLP-1 receptor.[9] Activation of the GLP-1R by

agonists like danuglipron initiates a cascade of intracellular signaling events, primarily through

the Gαs protein-coupled pathway, leading to increased production of cyclic AMP (cAMP).[3]

This, in turn, activates protein kinase A (PKA) and exchange protein directly activated by cAMP

(EPAC), which mediate various downstream effects, including glucose-dependent insulin

secretion.

Table 3: In Vitro Activity of Danuglipron

Assay Parameter Value Reference

cAMP Accumulation

(CHO cells, human

GLP-1R)

EC₅₀ 13 nM (full agonist) [10][11]

β-Arrestin Recruitment EC₅₀
490 nM (partial

agonist)
[10][11]

Table 4: Pharmacokinetic Parameters of Danuglipron
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Species Dose
Cmax
(ng/mL)

Tmax (h)
AUC₀₋∞
(ng·h/mL)

Oral
Bioavaila
bility (%)

Referenc
e

Rat
5.0 mg/kg

(po)
141 0.5 168 11 [11]

Rat
100 mg/kg

(po)
2820 0.75 11900 39 [11]

Monkey
5.0 mg/kg

(po)
68.7 1.5 303 5.0 [11]

Monkey
100 mg/kg

(po)
1150 3.3 11000 9.0 [11]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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